3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
Description
3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound featuring an indazolone core substituted with a 3,4-dimethoxyphenyl group at position 3 and three methyl groups at positions 1, 6, and 6. Its structure combines a bicyclic indazolone scaffold with methoxy-rich aromatic substituents, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-18(2)9-12-16(13(21)10-18)17(19-20(12)3)11-6-7-14(22-4)15(8-11)23-5/h6-8H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPLSGEKSHEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the indazol core and the trimethyl groups. Key steps include:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclization to Form the Indazol Core: The intermediate is then reacted with hydrazine derivatives under acidic conditions to form the indazol ring.
Introduction of Trimethyl Groups: The final step involves the alkylation of the indazol core with methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the indazole class of compounds and features a dimethoxyphenyl group that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that indazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of this indazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
3. Neuroprotective Effects
Another promising application is in the field of neuroprotection. Preliminary research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Studies
1. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early investigations suggest that modifications in the chemical structure can significantly influence these parameters, thus impacting efficacy and safety profiles in clinical settings .
2. Clinical Trials
Case studies involving related indazole compounds have highlighted their potential therapeutic benefits in clinical applications. For example, trials assessing the safety and efficacy of similar compounds have shown promising results in managing chronic diseases . These findings underscore the need for further investigation into 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one exerts its effects involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Key Observations:
- Core Structure: The indazolone core of the target compound differs from the cyclopentanone/cyclohexanone cores of analogs 3e and 2e. Indazolone’s fused bicyclic system may enhance rigidity and influence binding affinity to biological targets.
- Substituents : The 3,4-dimethoxyphenyl group is conserved across all compounds, suggesting a role in electron donation and hydrophobic interactions. However, the target compound lacks the α,β-unsaturated ketone moiety present in analogs 3e and 2e, which is critical for Michael addition-mediated enzyme inhibition .
Antioxidant Activity
- Analogs with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit strong free radical scavenging capacity, attributed to methoxy groups’ electron-donating effects.
Enzyme Inhibition
- Tyrosinase Inhibition : Analogs 2e and 3e demonstrate potent tyrosinase inhibition (IC₅₀ values in the micromolar range), linked to their α,β-unsaturated ketone and dimethoxy motifs. The target compound’s lack of this ketone moiety may diminish such activity .
- ACE Inhibition : Compound 3d, bearing hydroxyl and methoxy groups, shows the highest ACE inhibition. The target compound’s methoxy groups could support moderate ACE binding, but steric hindrance from methyl groups might limit efficacy .
- HIV-1 Protease Inhibition: Analog 2e is a strong HIV-1 protease inhibitor, likely due to its planar cyclohexanone core and dimethoxy substituents. The indazolone core’s rigidity in the target compound may offer alternative binding modes for protease inhibition .
Cytotoxicity
- The target compound’s methyl groups may enhance safety by reducing reactive metabolite formation, though empirical data are needed .
Structure-Activity Relationship (SAR) Analysis
Methoxy vs. Hydroxy Groups : Methoxy substituents enhance lipid solubility and stabilize radical intermediates, favoring antioxidant and hydrophobic target binding. Hydroxy groups (as in 3d) improve hydrogen-bonding capacity, critical for ACE inhibition .
Methyl Substituents : The 1,6,6-trimethyl groups in the target compound could sterically hinder enzyme active-site access, offsetting benefits from methoxy-mediated interactions.
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one is a member of the indazole family and has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
The compound features:
- A dimethoxyphenyl group that may contribute to its biological activity.
- A dihydroindazole core that is known for various pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance radical scavenging activity. In vitro assays demonstrated that the compound could effectively reduce oxidative stress markers in cellular models.
Anticancer Properties
Several studies have investigated the anticancer potential of indazole derivatives. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa) and showed dose-dependent cytotoxicity. The IC values ranged from 10 to 30 µM depending on the cell line.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been reported. In vivo studies using animal models of inflammation showed a significant reduction in edema and inflammatory cytokines (TNF-alpha, IL-6) after treatment with the compound.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antioxidant Activity :
- A study evaluated the compound's ability to scavenge free radicals using the DPPH assay, showing a scavenging rate comparable to standard antioxidants like ascorbic acid.
-
Anticancer Mechanisms :
- In a recent publication, researchers elucidated that the compound inhibits cell proliferation by interfering with the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells.
-
Anti-inflammatory Mechanisms :
- Animal studies demonstrated that oral administration of the compound significantly decreased paw swelling in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic pathways for 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group substitution. For example, analogous indazolone derivatives are synthesized via condensation reactions under reflux conditions using catalysts like InCl₃ (for thiol substitution) . Key variables include solvent polarity (e.g., methanol/water mixtures), temperature control (room temperature vs. reflux), and stoichiometric ratios of halide reactants. Purification via recrystallization (methanol/water, 3:1 v/v) and column chromatography are critical for isolating high-purity products. Yield optimization requires systematic screening of bases (e.g., NaOH) and catalysts .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., compare with PubChem/CAS data) .
- HPLC-PDA : Assess purity (>95% recommended for biological studies).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities . Cross-reference with databases like EPA DSSTox for environmental safety profiles .
Q. What environmental fate parameters should be prioritized for ecotoxicological studies?
Methodological Answer: Adopt frameworks like Project INCHEMBIOL to evaluate:
- Partitioning coefficients (log Kow, water solubility) to predict bioavailability.
- Photodegradation/hydrolysis rates : Use accelerated stability testing under UV light and varying pH.
- Bioaccumulation potential : Measure uptake in model organisms (e.g., Daphnia magna) via LC-MS/MS . Long-term studies (2005–2011) recommend combining lab assays with microcosm experiments to simulate real ecosystems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Systematic substitution : Modify methoxy groups (e.g., replace with halogens or nitro groups) and assess impacts on receptor binding (e.g., via molecular docking).
- Saturation effects : Compare activity of dihydroindazolone derivatives (e.g., 4,5,6,7-tetrahydro vs. fully aromatic analogs) .
- Example SAR Table :
| Derivative | Modification | Bioactivity Trend (e.g., IC₅₀) |
|---|---|---|
| Parent compound | None | Baseline |
| 3-Fluorophenyl analog | Increased electronegativity | 2x potency |
| 6,6-Dimethyl removal | Reduced steric hindrance | Loss of activity |
Data from analogous indazolones suggest methoxy groups enhance solubility but may reduce membrane permeability .
Q. How should researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Control for batch variability : Standardize synthesis protocols and purity thresholds.
- Statistical rigor : Use split-plot experimental designs (e.g., randomized blocks with split-split plots) to isolate confounding variables like solvent residues or storage conditions .
- Dose-response validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) . For antioxidant studies, compare multiple assays (DPPH, FRAP) to confirm mechanism-agnostic trends .
Q. What regulatory considerations apply to non-clinical use of this compound?
Methodological Answer:
- Compliance : Adhere to non-medical research guidelines (e.g., China’s regulations for industrial/agricultural chemicals) . Document procurement and disposal via Material Safety Data Sheets (MSDS).
- Ethical protocols : For ecotoxicology, follow OECD Test Guidelines (e.g., TG 201–203) for algal, Daphnia, and fish assays .
Q. What in vivo models are suitable for studying systemic toxicity?
Methodological Answer:
- Tiered testing : Start with Caenorhabditis elegans for rapid screening of neurotoxicity, then escalate to rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics.
- Endpoint selection : Measure hepatic enzyme levels (ALT/AST) and histopathological changes. Environmental studies recommend combining acute (LC₅₀) and chronic (NOEC) endpoints .
Q. How can catalytic methodologies enhance synthetic efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
